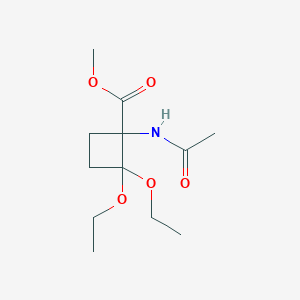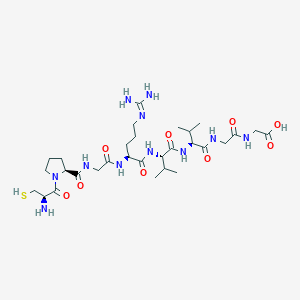![molecular formula C13H15BrN2O2 B14225560 1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 5-bromo-, 1,1-dimethylethyl ester](/img/structure/B14225560.png)
1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 5-bromo-, 1,1-dimethylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 5-bromo-, 1,1-dimethylethyl ester is a chemical compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The compound is characterized by the presence of a bromine atom at the 5-position and a tert-butyl ester group at the acetic acid moiety.
Métodos De Preparación
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 5-bromo-, 1,1-dimethylethyl ester typically involves multiple steps. One common method starts with the reaction of 5-bromo-1H-pyrrolo[2,3-b]pyridine with an appropriate acetic acid derivative under specific conditions. The reaction is often carried out in the presence of a base and a suitable solvent, such as ethanol or chloroform. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Análisis De Reacciones Químicas
1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 5-bromo-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.
Substitution: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions. .
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: It has shown potential as an inhibitor of specific enzymes and receptors, making it a valuable tool in biochemical research.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and other diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 5-bromo-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes and receptors by binding to their active sites. This binding can lead to the modulation of various signaling pathways, ultimately affecting cellular processes such as proliferation, migration, and apoptosis .
Comparación Con Compuestos Similares
1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 5-bromo-, 1,1-dimethylethyl ester can be compared with other pyrrolopyridine derivatives, such as:
5-Bromo-7-azaindole: Similar in structure but lacks the acetic acid moiety.
7-Azaindole: Lacks both the bromine atom and the acetic acid moiety.
1H-Pyrrolo[2,3-b]pyridine-1-acetic acid: Lacks the bromine atom but has the acetic acid moiety. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H15BrN2O2 |
|---|---|
Peso molecular |
311.17 g/mol |
Nombre IUPAC |
tert-butyl 2-(5-bromopyrrolo[2,3-b]pyridin-1-yl)acetate |
InChI |
InChI=1S/C13H15BrN2O2/c1-13(2,3)18-11(17)8-16-5-4-9-6-10(14)7-15-12(9)16/h4-7H,8H2,1-3H3 |
Clave InChI |
JIFPYIYAEJMIPW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CN1C=CC2=CC(=CN=C21)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Tert-butyl-3-[2-(tert-butylcarbamothioylamino)phenyl]thiourea](/img/structure/B14225483.png)
![1H-Pyrazolo[4,3-c]isoquinolin-8-amine, N,N,3-trimethyl-5-(2-pyridinyl)-](/img/structure/B14225494.png)





![2-[2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethoxy]ethyl prop-2-enoate](/img/structure/B14225527.png)

![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-4-fluoro-N-methylbenzamide](/img/structure/B14225541.png)
![2-{[4-(Thiomorpholine-4-sulfonyl)phenyl]carbamoyl}benzoic acid](/img/structure/B14225546.png)
![N-(4-{[2-(2,5-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14225548.png)


